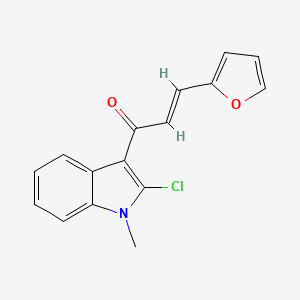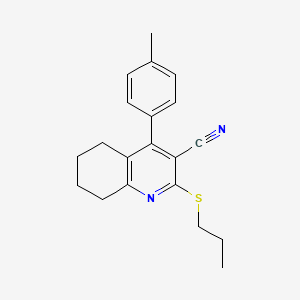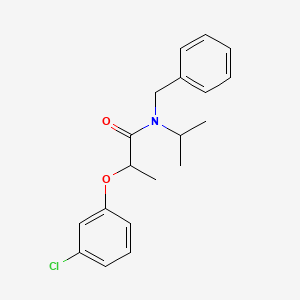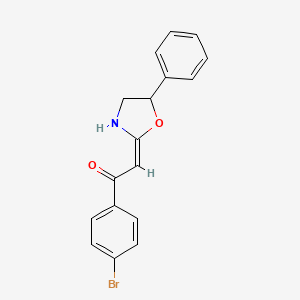
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Furyl Substitution: The chlorinated indole is reacted with a furan derivative under basic conditions to introduce the furyl group.
Propenone Formation: The final step involves the formation of the propenone moiety through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated indole moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one would depend on its specific interactions with molecular targets. Indole derivatives are known to interact with various enzymes, receptors, and signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chloro-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one: Lacks the methyl group on the indole ring.
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one: Has a phenyl group instead of a furyl group.
1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one: Contains a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chloro, methyl, indole, and furyl groups in 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one may confer specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Fórmula molecular |
C16H12ClNO2 |
|---|---|
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
(E)-1-(2-chloro-1-methylindol-3-yl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12ClNO2/c1-18-13-7-3-2-6-12(13)15(16(18)17)14(19)9-8-11-5-4-10-20-11/h2-10H,1H3/b9-8+ |
Clave InChI |
YFLOKSHJBKIUFD-CMDGGOBGSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=CO3 |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371118.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13371122.png)

![Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13371130.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371135.png)


![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371164.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371189.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13371193.png)
![3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371194.png)
